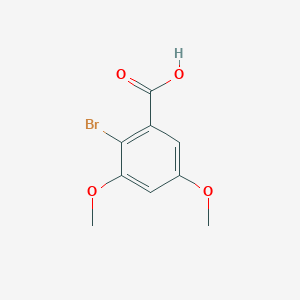

2-Bromo-3,5-dimethoxybenzoic acid

Vue d'ensemble

Description

“2-Bromo-3,5-dimethoxybenzoic acid” is a chemical compound with the CAS Number: 17275-86-4 . It has a molecular weight of 261.07 . It appears as a white solid .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3,5-dimethoxybenzoic acid” can be represented by the InChI code: 1S/C9H9BrO4/c1-13-5-3-6 (9 (11)12)8 (10)7 (4-5)14-2/h3-4H,1-2H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

“2-Bromo-3,5-dimethoxybenzoic acid” is a white solid . It has a molecular weight of 261.07 and is typically stored at temperatures between 0-5°C .

Applications De Recherche Scientifique

Metabolism and Toxicology Studies

2-Bromo-3,5-dimethoxybenzoic acid has been studied in the context of metabolism and toxicology. In a study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug, 2-Bromo-3,5-dimethoxybenzoic acid is identified as one of the metabolites. This research reveals its role in the metabolic breakdown of 2C-B, providing insights into the drug's metabolic fate and potential toxic effects (Carmo et al., 2005).

Bromination Studies

Research on the bromination of various derivatives of resorcinol has been conducted, where 2-Bromo-3,5-dimethoxybenzoic acid is potentially relevant. Such studies help understand the chemical properties and reactions of this compound (Cannon et al., 1971).

Crystal Structure Analysis

The crystal structures of compounds involving 2-Bromo-3,5-dimethoxybenzoic acid have been analyzed. For instance, the structures of solid inclusion compounds with 2',6'-dimethoxyflavone and 2-Bromo-3,5-dimethoxybenzoic acid were investigated, providing insights into molecular interactions and crystallization processes (Wallet et al., 2000).

Synthetic Applications

The compound has been used as an intermediate in the synthesis of other chemicals. For instance, its use in the synthesis of pyrimidine medicament was studied, highlighting its role in producing pharmaceutically relevant compounds (Xu Dong-fang, 2000).

Molecular Interactions and Solid-State Chemistry

Studies on the interaction of 2-Bromo-3,5-dimethoxybenzoic acid with other molecules, like in the context of microwave-enhanced Suzuki-Miyaura vinylation, are significant. These studies explore the breadth and scope of its applications in organic synthesis (Brooker et al., 2010).

Halogen Bonding and Structural Analysis

Research on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid, including 4-bromo-3,5-di(methoxy)benzoic acid, reveals important aspects of its molecular structure and bonding characteristics (Raffo et al., 2016).

Bioinspired Synthesis

The compound has also been used in bioinspired synthesis processes. For example, a bioinspired total synthesis of delitschiapyrone A was accomplished starting from 4-bromo-3,5-dimethoxybenzoic acid, highlighting its utility in complex organic synthesis (Kurasawa et al., 2018).

Safety And Hazards

“2-Bromo-3,5-dimethoxybenzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Propriétés

IUPAC Name |

2-bromo-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYHIVYNECVLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,5-dimethoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)

![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)

![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)

![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)